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molecular formula C6H11NO3 B2976518 Ethyl (ethylamino)(oxo)acetate CAS No. 20943-60-6

Ethyl (ethylamino)(oxo)acetate

Cat. No. B2976518
M. Wt: 145.158
InChI Key: LJVOAECROPQPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637522B2

Procedure details

To 135.8 ml (1000 mM) of diethyloxalate and 1 g of aliquat 336 in 1000 ml of dichloromethane were added 64.4 ml (1000 mM) of ethylamine (70% in water). The reaction mixture was stirred at room temperature for 72 h. The reaction mixture was dried over anhydrous sodium sulfate and the solvent was removed under vacuum, to give an oil, wick was further purified by silica gel column chromatography, using dichloromethane/dimethylketone (95/5) as eluant, to give 59.9 g of ethyl(ethyl amino)(oxo)acetate as an oil. Yield: 41.3%.
Quantity
135.8 mL
Type
reactant
Reaction Step One
Quantity
64.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH2:11]([NH2:13])[CH3:12]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[CH2:8]([O:7][C:5](=[O:6])[C:4]([NH:13][CH2:11][CH3:12])=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
135.8 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
64.4 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
1 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil, wick
CUSTOM
Type
CUSTOM
Details
was further purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC(C(=O)NCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.9 g
YIELD: PERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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